cis-3,4-Difluorocyclopentane-1-carboxylic acid

Übersicht

Beschreibung

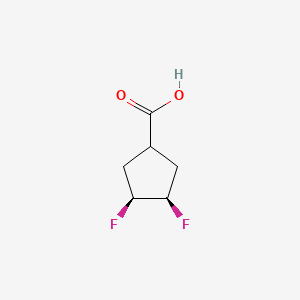

cis-3,4-Difluorocyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C6H8F2O2 It is a cyclopentane derivative where two fluorine atoms are attached to the 3rd and 4th carbon atoms, and a carboxylic acid group is attached to the 1st carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4-Difluorocyclopentane-1-carboxylic acid typically involves the fluorination of cyclopentane derivatives. One common method is the reaction of cyclopentane with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process typically includes steps for purification and isolation of the desired product to ensure high purity and yield.

Analyse Chemischer Reaktionen

Esterification Reactions

cis-3,4-Difluorocyclopentane-1-carboxylic acid undergoes Fischer esterification when heated with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄). The mechanism involves:

-

Protonation of the carbonyl oxygen to activate the carboxylic acid.

-

Nucleophilic attack by the alcohol, forming a tetrahedral intermediate.

-

Loss of water to regenerate the carbonyl group, yielding the ester .

Example Reaction:

Amide Formation

The compound reacts with amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC). The mechanism proceeds via:

-

Activation of the carboxylic acid by DCC to form an acyloxyphosphonium intermediate.

-

Nucleophilic substitution by the amine, releasing dicyclohexylurea (DCU) and forming the amide .

Key Applications:

-

Used in peptide synthesis to protect amino groups (via Boc protection) .

-

Facilitates the formation of stable amide bonds in drug intermediates.

Conversion to Acid Chlorides

Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acid chloride. This reaction is critical for subsequent nucleophilic acyl substitutions.

Reaction Pathway:

Mechanistic Insight:

Decarboxylation Reactions

Under thermal or oxidative conditions, the carboxylic acid group undergoes decarboxylation. The electron-withdrawing fluorine substituents stabilize the transition state, lowering the activation energy.

Conditions:

-

Thermal: Heating at 150–200°C in the presence of Cu or quinoline.

-

Oxidative: Using lead tetraacetate (Pb(OAc)₄) or peroxides .

Product:

Fluorine-Directed Reactivity

The cis-3,4-difluoro configuration imposes steric and electronic effects:

Comparison with Non-Fluorinated Analogs

Fluorination significantly alters reactivity:

| Reaction | Fluorinated Compound | Non-Fluorinated Analog |

|---|---|---|

| Esterification Rate | Faster (due to increased electrophilicity) | Slower |

| Decarboxylation Temp | Lower (150°C) | Higher (180–220°C) |

Wissenschaftliche Forschungsanwendungen

Medical Imaging Applications

One of the primary applications of cis-3,4-Difluorocyclopentane-1-carboxylic acid is in positron emission tomography (PET) imaging. The compound has been investigated for its potential as a radiotracer for detecting tumors and cancerous cells.

Key Findings:

- Radiochemical Properties : The compound can be isotopically enriched with fluorine-18, enhancing its utility as a PET imaging agent. Studies have shown that derivatives of this compound, such as anti-cis-3,4-Difluorocyclopentane-1-carboxylic acid, exhibit favorable biodistribution profiles in tumor models, particularly in 9L gliosarcoma-bearing Fischer rats .

- Tumor Uptake : The biodistribution studies indicated that the cis stereoisomers provided high tumor-to-brain tissue ratios, making them promising candidates for imaging applications. This is particularly relevant for the detection of recurrent prostate cancer and primary gliomas .

Therapeutic Applications

Beyond imaging, this compound and its derivatives are being explored for therapeutic uses. The compound's ability to selectively target cancer cells opens avenues for targeted drug delivery systems.

Case Studies:

- Fluorinated Amino Acids : Research has demonstrated that fluorinated amino acids derived from this compound can be used to enhance the delivery of therapeutic agents to specific tissues. For instance, studies involving the administration of these compounds showed significant uptake in prostate cancer models, suggesting their potential role in targeted therapy .

- Radionuclide Tracers : The development of radionuclide tracers from this compound has been reported to facilitate the detection of tumors through non-invasive imaging techniques. These tracers can provide real-time insights into tumor dynamics and treatment responses .

Comparative Data on Tumor Uptake

The following table summarizes the comparative uptake data of various fluorinated compounds in different tumor models:

| Compound | 9L Gliosarcoma | U87 ΔEGFR | DU145 |

|---|---|---|---|

| [18F]5 | 23.5 ± 1.5 | 6.45 ± 0.46 | 34.0 ± 4.1 |

| Anti-cis-3,4-[18F]-DFACPC | 23.4 ± 3.0 | 7.53 ± 1.2 | 17.7 ± 3.0 |

| Syn-cis-3,4-[18F]-DFACPC | 7.82 ± 0.37 | 4.29 ± 0.29 | 12.2 ± 0.46 |

| Anti-3-[18F]-FACBC | 23.2 ± 2.6 | 6.19 ± 1.22 | 20.2 ± 3.4 |

*Data presented as percent ligand uptake per initial dose per cell count (n = 3–4) .

Wirkmechanismus

The mechanism of action of cis-3,4-Difluorocyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

3,3-Difluorocyclopentane-1-carboxylic acid: A similar compound with fluorine atoms at different positions.

cis-3,4-Dichlorocyclopentane-1-carboxylic acid: A compound with chlorine atoms instead of fluorine.

trans-3,4-Difluorocyclopentane-1-carboxylic acid: The trans isomer of the compound.

Uniqueness: cis-3,4-Difluorocyclopentane-1-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the cis configuration, which can result in distinct chemical and biological properties compared to its isomers and analogs.

Biologische Aktivität

Cis-3,4-Difluorocyclopentane-1-carboxylic acid (cis-3,4-DFAC) is a compound of interest in medicinal chemistry and radiopharmaceutical development due to its unique structural properties and biological activity. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Structural Characteristics

Cis-3,4-DFAC is characterized by the presence of two fluorine atoms attached to a cyclopentane ring, which contributes to its distinct chemical properties. The molecular formula is with a molecular weight of 150.12 g/mol.

Research indicates that cis-3,4-DFAC and its derivatives primarily interact with amino acid transport systems, particularly system L and system ASC. These transport systems are crucial for the uptake of amino acids in various cancer cell lines, including glioblastoma and prostate carcinoma cells .

Key Findings:

- Transport Mechanism : Cis-3,4-DFAC is transported predominantly via system L, with some transport occurring through system ASC. This was demonstrated in studies involving rat 9L gliosarcoma cells and human U87 ΔEGFR glioblastoma cells .

- Tumor Uptake : In Fischer rats bearing intracranial 9L gliosarcoma, cis-3,4-DFAC exhibited favorable tumor-to-brain tissue ratios (up to 2.8), indicating its potential as a PET imaging agent for tumor detection .

Biological Activity

The biological activity of cis-3,4-DFAC has been evaluated through various assays assessing its efficacy in cellular uptake and tumor targeting.

Table 1: Cellular Uptake of cis-3,4-Difluorocyclopentane Derivatives

| Compound | Cell Line | Uptake Ratio (Tumor/Brain) | Transport System |

|---|---|---|---|

| cis-3,4-DFAC | 9L Gliosarcoma | 2.8 | System L/ASC |

| [^18F]5 | U87 ΔEGFR | Higher than syn-cis-3,4-[^18F]-DFACPC | System L |

| anti-cis-3,4-[^18F]-DFACPC | DU145 | Comparable to anti-3-[^18F]-FACBC | System ASC |

Case Studies

- PET Imaging Applications : Cis-3,4-DFAC has been investigated for its potential as a PET imaging agent. Studies demonstrated that the compound provided significant tumor uptake in preclinical models, suggesting its utility in detecting recurrent prostate cancer and primary gliomas .

- Comparative Studies : In comparative studies with other fluorinated compounds, cis-3,4-DFAC showed superior uptake in tumor tissues compared to traditional imaging agents like [^18F]FDG. This highlights its potential advantages in oncological imaging .

Eigenschaften

IUPAC Name |

(3S,4R)-3,4-difluorocyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-4-1-3(6(9)10)2-5(4)8/h3-5H,1-2H2,(H,9,10)/t3?,4-,5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYMBVQEIHRRQE-NVGWPGHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CC1C(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448326-17-7 | |

| Record name | rac-(3R,4S)-3,4-difluorocyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.